Iobenguane (131I)

描述

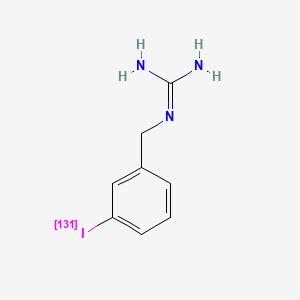

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(3-(131I)iodanylphenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWUPXJEEYOOTR-JRGAVVOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[131I])CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228311 | |

| Record name | Iobenguane I 131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77679-27-7 | |

| Record name | [131I]-m-Iodobenzylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77679-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iobenguane I 131 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077679277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iobenguane I 131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOBENGUANE I-131 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q461L7AK4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research of Iobenguane 131i Action

Norepinephrine (B1679862) Transporter (NET) System Interactions

Iobenguane (B1672009) (131I) interacts primarily with the norepinephrine transporter (NET) system, which is responsible for the reuptake of norepinephrine into presynaptic neurons and chromaffin cells. openmedscience.comnih.govnih.gov This interaction facilitates the entry of Iobenguane (131I) into target cells. openmedscience.com

Molecular Mimicry and Selective Cellular Uptake Mechanisms of Iobenguane (131I)

Iobenguane is an aralkylguanidine that structurally mimics norepinephrine. openmedscience.comnih.gov This molecular mimicry allows it to be recognized and transported into adrenergic cells via the high-affinity NET system. openmedscience.comnih.gov The uptake of Iobenguane (131I) into neuroendocrine cells is primarily an active, sodium-dependent, and energy-requiring process mediated by the uptake-one system, which is the NET. nih.govnih.gov A non-specific, energy-independent passive diffusion mechanism also exists, but the uptake-one system is the predominant pathway in the clinical setting. nih.gov

Expression Patterns of Norepinephrine Transporter in Research Models

The norepinephrine transporter (NET) is abundantly expressed in neuroendocrine tumors such as pheochromocytomas and neuroblastomas, ensuring selective localization of Iobenguane (131I). openmedscience.com Research indicates that approximately 90% of neuroblastoma tumors accumulate MIBG via the NET. aacrjournals.org The expression of NET has been correlated with MIBG avidity in imaging studies. nih.gov However, therapeutic response to 131I-MIBG can be variable and is not solely predicted by NET expression. researchgate.net Studies in transfected cell lines and native cell lines have demonstrated the dependency of tumor uptake on NET transporter expression. researchgate.net Research has also explored methods to enhance NET expression in tumor cells to potentially increase the efficacy of 131I-MIBG. nih.gov For instance, vorinostat (B1683920), a histone deacetylase (HDAC) inhibitor, has been shown to increase tumor NET expression and MIBG uptake in preclinical models of neuroblastoma. nih.govaacrjournals.org

Intracellular Trafficking and Retention Mechanisms of Iobenguane (131I)

Once internalized into the cell, Iobenguane (131I) is actively transported into neurosecretory granules by an energy-dependent mechanism involving vesicular monoamine transporters 1 and 2 (VMAT1/2). nih.govnih.gov This storage within granules prolongs its intracellular retention and enhances its effectiveness by allowing for sustained radiation emission. openmedscience.comnih.gov The accumulation of MIBG in these neurosecretory granules is fundamental to imaging and therapy with radiolabeled MIBG. nih.gov Efflux mechanisms can also transport MIBG out of cancer cells, and tumor-selective uptake, retention, and efflux are key determinants of the clinical efficacy of 131I-MIBG. nih.govresearchgate.net

Radiotherapeutic Principle: Beta Emission and Cellular Effects in Research Models

The therapeutic action of Iobenguane (131I) is primarily due to the emission of beta particles (β–) from the Iodine-131 isotope. openmedscience.comnih.gov These beta particles have a short range in biological tissues, which allows for localized damage to tumor cells while minimizing exposure to surrounding healthy tissues. openmedscience.com Iodine-131 also emits gamma rays, which are utilized for imaging purposes. openmedscience.com The predominant beta emission has average and maximum energies of 191.5 keV and 606.3 keV, respectively. mdpi.com

Pathways of DNA Damage and Induced Cellular Apoptosis

The beta emissions from 131I induce cytotoxic effects by causing DNA damage within tumor cells. openmedscience.compatsnap.com This DNA damage, particularly DNA double-strand breaks, can lead to apoptosis or necrosis. openmedscience.com Research indicates that radiation, including that from 131I-MIBG, can trigger apoptosis through pathways that may involve p53. medcraveonline.com Studies in neuroblastoma cell lines have shown that the combination of radiation and certain inhibitors can increase DNA damage and apoptosis. researchgate.netescholarship.orgnih.gov For example, combining an Aurora Kinase A inhibitor with radiation or 131I-MIBG has been shown to enhance DNA damage and induce apoptosis in neuroblastoma models, potentially by causing cell cycle arrest and exposing DNA to additional damage. nih.govspringermedizin.de Transcript levels related to DNA repair, apoptosis, and ionizing radiation-induced cellular stress have been observed to change following 131I-mIBG treatment in research settings. allenpress.com

Targeted Radiation Delivery to Norepinephrine Transporter-Expressing Cells

The selective uptake of Iobenguane (131I) by cells expressing the norepinephrine transporter (NET) facilitates the targeted delivery of radiation directly to these cells. aacrjournals.orgthno.org This targeted approach allows the radioactive iodine to irradiate and kill tumor cells from within, while sparing normal tissues that have lower or no NET expression. nuclearmedicinetherapy.innuclearmedicinetherapy.inmskcc.org The concentration of 131I-MIBG in NET-expressing tumors, such as neuroblastoma and pheochromocytoma, enables the delivery of a high dose of beta radiation specifically to the malignant cells. aacrjournals.orgnih.gov

Investigation of Molecular Modulators of Iobenguane (131I) Uptake and Retention

The efficacy of ¹³¹I-iobenguane therapy is significantly influenced by its uptake and retention in target tumor cells. researchgate.net Research efforts have focused on understanding and manipulating the molecular factors that govern these processes, particularly the activity of the norepinephrine transporter and strategies to enhance the accumulation of the radiopharmaceutical. researchgate.netbioscientifica.com

Effects of Pharmaceutical Agents on Norepinephrine Transporter Activity in Research Settings

The norepinephrine transporter (NET), a sodium-dependent transporter, plays a crucial role in the cellular uptake of ¹³¹I-iobenguane. fda.govdrugbank.comrichtlijnendatabase.nl Consequently, various pharmaceutical agents can influence ¹³¹I-iobenguane uptake by modulating NET activity. Studies have investigated the effects of different drug classes on NET function in research settings.

Certain pharmaceutical agents are known to interfere with ¹³¹I-iobenguane uptake by competing for binding sites on the NET or by depleting catecholamine stores. These include tricyclic antidepressants, certain antihypertensives, and decongestants. medscape.comradiopaedia.org Research indicates that discontinuing such medications for a sufficient period before ¹³¹I-iobenguane administration is necessary to avoid reducing its uptake and potentially compromising its efficacy. medscape.comrxlist.com

Studies using mouse pheochromocytoma (MPC) cells have explored the impact of histone deacetylase (HDAC) inhibitors on NET activity and ¹³¹I-iobenguane uptake. bioscientifica.combioscientifica.com Research has shown that HDAC inhibitors, such as romidepsin (B612169) and trichostatin A, can increase the expression of the norepinephrine transporter in these cells. bioscientifica.combioscientifica.com This increased NET expression led to enhanced uptake of ³H-norepinephrine, ¹²³I-MIBG, and ¹⁸F-fluorodopamine in MPC cells in vitro. bioscientifica.combioscientifica.com In vivo studies in a mouse model of metastatic pheochromocytoma also demonstrated significantly increased uptake of ¹²³I-MIBG in liver metastases after treatment with HDAC inhibitors. bioscientifica.com

The following table summarizes some classes of pharmaceutical agents that can affect ¹³¹I-iobenguane uptake by influencing NET activity, based on research findings:

| Drug Class | Examples | Effect on ¹³¹I-Iobenguane Uptake (in Research Settings) | Mechanism | Source |

| Tricyclic Antidepressants | Desipramine, Imipramine (B1671792), Nortriptyline, Clomipramine | Decrease | Competition for NET binding sites | drugbank.commedscape.com |

| Certain Antihypertensives | Reserpine (B192253), Guanethidine, Clonidine, Methyldopa, Guanabenz, Guanfacine | Decrease | Deplete catecholamine stores, interfere with uptake | drugbank.commedscape.com |

| Decongestants | Pseudoephedrine, Phenylephrine, Phenylpropanolamine | Decrease | Competition for NET binding sites | medscape.comradiopaedia.org |

| Norepinephrine and Epinephrine | Norepinephrine, Epinephrine | Decrease | Competition for NET binding sites | drugbank.commedscape.com |

| SNRIs | Duloxetine, Milnacipran, Desvenlafaxine | Decrease | Inhibition of NET | drugbank.commedscape.com |

| SSRIs | Paroxetine, Sertraline | Decrease | Inhibition of NET | drugbank.commedscape.com |

| HDAC Inhibitors | Romidepsin, Trichostatin A | Increase (in specific cell lines/models) | Increased NET expression | bioscientifica.combioscientifica.com |

Note: This table is based on research findings regarding the interaction of these agents with NET and their potential to influence ¹³¹I-iobenguane uptake in experimental or clinical research settings. Clinical implications should be interpreted in the context of specific patient conditions and approved product information.

Strategies for Enhancing Iobenguane (131I) Accumulation in Target Cells

Given that tumor uptake and retention are major determinants of ¹³¹I-iobenguane therapeutic efficacy, strategies to enhance its accumulation in target cells have been investigated. researchgate.net

One approach explored in research is the use of high-specific-activity (HSA) ¹³¹I-iobenguane. nih.govnih.govsnmjournals.org Conventional ¹³¹I-iobenguane preparations contain a significant amount of unlabeled MIBG molecules, which can compete with the radioactive form for NET binding sites, potentially reducing the uptake of ¹³¹I. nih.govnih.govsnmjournals.orgnih.gov HSA ¹³¹I-iobenguane, with a significantly lower amount of unlabeled MIBG, has been developed to address this. nih.govfrontiersin.org Preclinical studies have supported the enhanced uptake of no-carrier-added (NCA) ¹³¹I-MIBG compared to standard preparations. snmjournals.org Research comparing HSA ¹³¹I-MIBG and carrier-added ¹²³/¹³¹I-MIBG in mouse xenograft tumor models demonstrated significantly higher tumor to background activity and improved tumor shrinkage with the HSA form. nih.gov

Another strategy investigated in research settings involves modulating the expression or function of the NET itself. As mentioned previously, studies with HDAC inhibitors have shown the potential to increase NET expression in certain tumor cells, leading to enhanced ¹³¹I-iobenguane uptake. bioscientifica.combioscientifica.com For example, vorinostat, an HDAC inhibitor, was preclinically shown to increase the expression of NE transporters in neuroblastoma cells. nih.gov

Furthermore, research has explored the potential of gene therapy to enhance ¹³¹I-MIBG uptake. nih.gov In one study, bladder cancer cells (EJ138) were transfected with a gene encoding the noradrenaline transporter under the control of tumor-specific promoters. nih.gov These modified cells showed dose-dependent uptake and accumulation of ¹³¹I-MIBG, suggesting the potential of this strategy to increase radiolabel accumulation in target cells that may otherwise have low NET expression. nih.gov

Studies have also indicated that certain anti-cancer drugs, such as topotecan (B1662842), cisplatin (B142131), and doxorubicin (B1662922), were shown to induce increased accumulation of ¹³¹I-MIBG in neuroblastoma cells in research settings. nih.gov This suggests potential synergistic effects or mechanisms by which these agents might influence ¹³¹I-iobenguane uptake or retention.

The variability in ¹³¹I-MIBG uptake among patients and even within different parts of individual tumors has been observed in research. nih.gov More differentiated tumors have been noted to take up higher amounts of the radiolabel compared to undifferentiated tumors. nih.gov This highlights the complex nature of ¹³¹I-iobenguane accumulation and the ongoing need for research into factors influencing its distribution.

| Strategy | Mechanism | Research Findings | Source |

| Use of High-Specific-Activity (HSA) ¹³¹I-MIBG | Reduced competition from unlabeled MIBG for NET binding sites. | Enhanced uptake in preclinical models, higher tumor to background activity, improved tumor shrinkage. | nih.govnih.govsnmjournals.org |

| Modulation of NET Expression (e.g., with HDAC inhibitors) | Increased number of NET sites available for ¹³¹I-MIBG transport. | Increased NET expression and enhanced uptake of ¹³H-norepinephrine, ¹²³I-MIBG, and ¹⁸F-fluorodopamine in research models. | bioscientifica.combioscientifica.com |

| Gene Therapy to Introduce/Enhance NET Expression | Introduction of functional NET into cells lacking or having low expression. | Dose-dependent uptake and accumulation in transfected cell lines in research. | nih.gov |

| Combination with Certain Chemotherapeutic Agents | Unclear; observed increased accumulation in neuroblastoma cells in research. | Increased accumulation of ¹³¹I-MIBG in neuroblastoma cells when combined with agents like topotecan, cisplatin, doxorubicin in research settings. | nih.gov |

Radiopharmaceutical Development and Synthesis Research of Iobenguane 131i

Synthesis Methodologies and Radiochemistry Advances

The synthesis of radioiodinated compounds, including ¹³¹I-Iobenguane, has evolved over time, with advancements aimed at improving radiochemical yield, purity, and specific activity. mdpi.comnih.gov

Early Synthetic Approaches and Methodological Limitations

Early methods for incorporating radioactive iodine often involved high-temperature reactions or strong oxidizing conditions. nih.gov These conditions could be limiting, particularly for compounds that are unstable under such harsh environments. nih.gov The synthesis of unlabeled metaiodobenzylguanidine (MIBG) hemisulfate, a precursor for radioiodination, has been described using procedures such as the reaction of meta-iodobenzylamine hydrochloride with cyanamide (B42294) in the presence of potassium bicarbonate. nih.gov This reaction yields MIBG bicarbonate, which is then converted to the hemisulfate salt. nih.gov

For clinical application, radioiodinated MIBG has traditionally been prepared through an isotopic exchange method. nih.gov This method involves the replacement of non-radioactive iodine (¹²⁷I) in the MIBG molecule with radioactive iodine (¹²³I or ¹³¹I) through a nucleophilic substitution reaction. nih.gov

Development of High-Specific-Activity Iobenguane (B1672009) (¹³¹I)

Significant research has focused on developing high-specific-activity (HSA) ¹³¹I-Iobenguane. researchgate.netmdpi.comnih.gov HSA formulations contain a higher amount of radioactivity per mass of the compound, meaning there is little to no unlabeled MIBG present. mdpi.comoup.comaacr.orgfrontiersin.orgbioscientifica.com This is in contrast to conventional or low-specific-activity (LSA) formulations, which contain a considerable amount of non-radioactive MIBG carrier. nih.govmdpi.com

Research on Elimination of Unlabeled Iobenguane Carrier

The presence of unlabeled MIBG carrier in conventional preparations can compete with the radioactive ¹³¹I-MIBG for uptake by the norepinephrine (B1679862) transporter (NET) in tumor cells. nih.govmdpi.comfrontiersin.org This competition can potentially reduce the amount of therapeutic radioactivity delivered to the tumor, thereby decreasing cytotoxic effects. nih.govfrontiersin.org Research efforts have focused on developing synthetic methods that minimize or eliminate the presence of this unlabeled carrier. mdpi.comaacr.orgbioscientifica.com

One approach to producing HSA ¹³¹I-Iobenguane involves solid-phase radiolabeling. snmjournals.org Another method utilizes a synthetic pathway where no-carrier-added sodium iodide (¹³¹I) is reacted with a solid-state precursor, followed by purification using cation-exchange chromatography to remove reagents and formulate the product with stabilizers. snmjournals.org This results in a final product with very low levels of iobenguane-related substances compared to conventional formulations. snmjournals.org

Impact on Radiotracer Efficacy in Preclinical Models

Preclinical studies have investigated the impact of high specific activity on the efficacy of ¹³¹I-MIBG. HSA ¹³¹I-MIBG has shown enhanced uptake compared to standard preparations in preclinical models. snmjournals.org Studies in mouse xenograft tumor models have demonstrated significantly higher tumor to background activity and improved tumor shrinkage with HSA ¹³¹I-MIBG compared to conventional ¹³¹I-MIBG. nih.gov

While head-to-head comparative clinical trials between conventional and HSA ¹³¹I-MIBG have not been conducted, preclinical data support the potential advantages of HSA formulations in delivering a higher dose of radiation to NET-expressing tumors. nih.gov

Purification and Formulation Research for Iobenguane (¹³¹I)

Purification and formulation are critical steps in the production of ¹³¹I-Iobenguane to ensure radiochemical purity, stability, and suitability for administration. After synthesis, purification is necessary to separate the radioiodinated product from unreacted starting materials, byproducts, and potential radiochemical impurities such as free iodide (I⁻) and iodine (I₂). snmjournals.orgmdpi.com

Chromatographic methods, such as ion-exchange chromatography (IEC) and high-performance liquid chromatography (HPLC), are commonly used for the purification of ¹³¹I-Iobenguane. snmjournals.orgsnmjournals.orgscirp.org These techniques allow for the separation of the desired product based on its charge and polarity.

Formulation research focuses on creating a stable and sterile solution for injection. This involves selecting appropriate excipients, such as stabilizers to minimize radiolysis, and adjusting the pH and osmolality of the final product. snmjournals.orgsnmjournals.org For instance, formulations containing gentisic acid and ascorbic acid have demonstrated good stability for HSA ¹³¹I-MIBG, retaining high radiochemical purity for several days. snmjournals.org

Data from one study comparing formulations showed that a multi-curie scale process produced dosage vials at 15 mCi/mL in a gentisic and ascorbic acid formulation that maintained over 95% radiochemical purity for more than 8 days. snmjournals.org

Quality Control and Validation Methodologies in Radiopharmaceutical Research

Key QC tests for ¹³¹I-Iobenguane include:

Radiochemical Purity (RCP): This is a crucial parameter that determines the proportion of total radioactivity that is in the desired chemical form (¹³¹I-Iobenguane). mdpi.comresearchgate.net Methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used for RCP testing. researchgate.netnih.gov These methods separate the radiolabeled product from radiochemical impurities like free iodide. mdpi.comresearchgate.net Rapid HPLC methods have been developed to enable quick assessment of RCP, which is important due to the short half-life of ¹³¹I. researchgate.netnih.gov

Chemical Purity: This assesses the levels of non-radioactive chemical impurities in the preparation. researchgate.net

Identity: Confirming that the radioactive substance is indeed ¹³¹I-Iobenguane.

Sterility: Ensuring the absence of microbial contamination. snmjournals.org

Apyrogenicity: Testing for the absence of pyrogens, which can cause fever. snmjournals.org

pH and Osmolality: Verifying that these parameters are within acceptable ranges for intravenous administration. snmjournals.org

Validation of these analytical methods is necessary to ensure they are accurate, reproducible, and sensitive enough to detect potential impurities. researchgate.net The development of robust QC methodologies is vital for the safe and effective use of ¹³¹I-Iobenguane in clinical practice. iaea.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Iobenguane (MIBG) | 3790 |

| Iodine-131 (¹³¹I) | 54622057 |

| Norepinephrine (Noradrenaline) | 439 |

| Cyanamide | 7812 |

| Potassium Bicarbonate | 6433075 |

| Sodium Iodide (NaI) | 253157 |

| Gentisic acid | 3469 |

| Ascorbic acid | 54670067 |

Data Tables

Based on the search results, a data table summarizing the radiochemical purity and stability of a high-specific-activity ¹³¹I-MIBG formulation can be presented:

| Formulation Components | Radioactive Concentration (mCi/mL) | Radiochemical Purity (% >) | Stability Duration (days) |

| Gentisic acid + Ascorbic acid | 15 | 95 | > 8 |

Source: snmjournals.org

Another table could illustrate the comparison of specific activity between conventional and high-specific-activity formulations based on the text:

| Formulation Type | Specific Activity (MBq/µg) | Ratio (HSA/Conventional) |

| Conventional (LSA) | ~1.2 | 1 |

| High-Specific-Activity (HSA) | ~165 | ~137.5 |

Source: mdpi.comsnmjournals.org

Note: The specific activity values are approximate and can vary depending on the synthesis method. The ratio highlights the significant difference in specific activity between the two types of formulations.

Preclinical Research Methodologies and Findings of Iobenguane 131i

In Vitro Studies

In vitro research provides insights into the fundamental interactions of Iobenguane (B1672009) (131I) at the cellular level, including its uptake, retention, and cytotoxic effects.

Cell Line Models for Norepinephrine (B1679862) Transporter Expression and Function Research

Cell line models are instrumental in studying the expression and function of the norepinephrine transporter (NET), which is the primary target for Iobenguane (131I) uptake researchgate.netresearchgate.net. Various cell lines, particularly those derived from neuroblastoma and pheochromocytoma, are utilized due to their inherent or induced NET expression researchgate.netfda.gov. Studies have demonstrated that cells expressing NET exhibit significantly higher uptake of radioactive MIBG compared to cells lacking NET expression fda.gov. Genetically modified cell lines, such as radiation-resistant human glioma cells stably expressing NET, have been used to show the dependency of MIBG uptake on transporter expression fda.gov. Human megakaryocytic cell cultures, differentiated from hematopoietic stem and progenitor cells, have also shown selective plasma membrane transport of MIBG researchgate.net.

Assessment of Cellular Uptake and Retention in Culture Systems

Assessment of cellular uptake and retention of Iobenguane (131I) in culture systems is a key aspect of in vitro preclinical research. Studies have measured the uptake of radiolabeled MIBG in various cell lines, including human neuroblastoma cells fda.gov. For instance, incubation of SK-N-SH or other human neuroblastoma cells with 125I-MIBG demonstrated uptake that could be inhibited by NET blockers like imipramine (B1671792) fda.gov. In chromaffin-derived cell lines, such as PC-12 pheochromocytoma cells, MIBG is stored in secretory granules, and blocking intracellular transport into these granules with reserpine (B192253) has been shown to decrease MIBG retention fda.gov. This suggests differences in retention mechanisms between different types of neural crest-derived tumors fda.gov.

Evaluation of Radiotoxicity in Cell Culture Systems

Evaluation of the radiotoxicity of Iobenguane (131I) in cell culture systems helps to understand its direct cytotoxic effects on target cells. Studies have assessed radiolabel accumulation and cell death in a dose-dependent manner in cells transfected with the noradrenaline transporter gene nih.gov. Comparing the cytotoxicity of different radiolabeled compounds, such as 131I-MIBG and 211At-MABG, in neuroblastoma cell lines has shown varying levels of potency aacrjournals.org. For example, 211At-MABG demonstrated superior cytotoxicity in some radioresistant cell lines compared to 131I-MIBG aacrjournals.org. Research has also explored bystander cell kill effects in co-culture systems, observing that while external beam radiation showed saturation of bystander kill, 131I-MIBG treatment did not show a corresponding saturation over the examined activity concentrations researchgate.net. Neither direct nor indirect cell kill was observed in cell cultures not expressing the NET, highlighting the transporter-specific nature of the radiotoxicity researchgate.net.

In Vitro Drug-Drug Interaction Studies of Iobenguane (131I)

In vitro drug-drug interaction studies investigate how Iobenguane (131I) interacts with other compounds at the cellular level, particularly concerning its uptake and metabolism. Studies using the non-radioactive form of iobenguane have shown that it does not inhibit or induce various cytochrome P450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A) fda.govrxlist.com. It is also not a substrate or inhibitor of P-glycoprotein fda.govrxlist.com. This suggests a low potential for pharmacokinetic interactions involving these enzymes and transporter fda.gov. However, drugs that reduce catecholamine uptake or deplete catecholamine stores can potentially interact with Iobenguane (131I) by competing for NET uptake fda.govfda.gov. Examples of such drugs include tricyclic antidepressants and certain antihypertensives gehealthcare.comdrugbank.com. Co-incubation with the SSRI citalopram (B1669093) has been shown to significantly reduce MIBG uptake in megakaryocytic cells, implying SERT-specific uptake of MIBG and potential for interaction with compounds affecting other monoamine transporters researchgate.net.

In Vivo Animal Model Investigations

In vivo animal models are essential for evaluating the biodistribution, pharmacokinetics, and therapeutic efficacy of Iobenguane (131I) in a more complex biological system.

Xenograft Models for Tumor Targeting and Therapeutic Efficacy Research

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the tumor targeting and therapeutic efficacy of Iobenguane (131I) news-medical.net. These models allow researchers to study the selective uptake of Iobenguane (131I) into NET-expressing tumors and evaluate its effect on tumor growth fda.govnews-medical.net. Studies in nude mice implanted with NET-positive and NET-negative tumors have shown significantly higher concentrations of Iobenguane (131I) in NET-positive tumors fda.gov. Comparison of different formulations, such as no-carrier-added versus carrier-added Iobenguane (131I), in xenograft models has demonstrated differences in tumor uptake and distribution nih.govfda.gov. High-specific-activity Iobenguane (131I) has shown significantly higher tumor to background activity and improved tumor shrinkage in mouse xenograft models compared to conventional formulations nih.gov. Preclinical xenograft models for neuroblastoma have been used to determine radiation doses in tumors and organs, estimating the activity required to deliver a specific dose to the tumor snmjournals.org. Additionally, studies have explored strategies to enhance Iobenguane (131I) uptake and efficacy in xenograft models, such as using histone deacetylase inhibitors to increase NET expression bioscientifica.com.

Here is a table summarizing some preclinical findings:

| Study Type | Model System | Key Finding | Source |

| In Vitro Uptake | NET-expressing vs. NET-negative cell lines | Significantly higher uptake in NET-expressing cells. | fda.gov |

| In Vitro Retention | PC-12 vs. SK-N-SH cells | Reserpine decreased MIBG retention in PC-12 but not SK-N-SH cells, suggesting different retention mechanisms. | fda.gov |

| In Vitro Radiotoxicity | Neuroblastoma cell lines | 211At-MABG showed superior cytotoxicity over 131I-MIBG in some radioresistant lines. | aacrjournals.org |

| In Vitro Interaction | Megakaryocytic cells + Citalopram | Citalopram significantly reduced MIBG uptake. | researchgate.net |

| In Vivo Targeting | Mouse xenograft (NET-positive vs. NET-negative) | Higher Iobenguane (131I) concentration in NET-positive tumors. | fda.gov |

| In Vivo Efficacy | Mouse xenograft | High-specific-activity Iobenguane (131I) showed improved tumor shrinkage. | nih.gov |

Studies on Tissue Distribution and Biodistribution in Animal Models

Biodistribution studies in animal models are fundamental to determining the uptake and distribution pattern of radiopharmaceuticals like Iobenguane (131I) in various organs and tissues. These studies typically involve administering the radiolabeled compound to animals and measuring the radioactivity in different tissues at various time points. The results are often expressed as the percentage of injected dose per gram of tissue (%ID/g). mdpi.com

Research has shown that Iobenguane (131I) exhibits extensive physiological distribution into normal tissues in animal models. Based on whole-body scintigraphy scans, accumulation has been observed in organs such as the salivary glands, liver, intestines, thyroid, lungs, spleen, muscle, urinary bladder, and adrenal glands. researchgate.net The kidney is generally identified as the predominant organ for MIBG clearance. fda.gov Studies in rats have indicated elimination half-lives of approximately 16 hours for 131I-MIBG. fda.gov

Biodistribution studies are also used to compare different formulations of Iobenguane (131I). For instance, preclinical studies have compared the tissue distribution of Ultratrace Iobenguane (131I) and CIS-US Iobenguane (131I). The Ultratrace product, produced using a solid-state labeling technique, contains significantly less carrier Iobenguane compared to the CIS technique, which uses a carrier-added approach. fda.gov Despite the differences in labeling methods and carrier content, the kidney remained the predominant organ for clearance in rats for both formulations. fda.gov

Investigation of Radiotherapeutic Effects in Tumor Growth Delay Assays in Animal Models

Studies investigating the radiotherapeutic effects of Iobenguane (131I) in animal models, particularly in xenograft models of neuroblastoma and other NET-expressing tumors, have demonstrated its ability to delay tumor growth. researchgate.netaacrjournals.org For example, in a preclinical xenograft model for neuroblastoma, the radiation dose delivered to tumors and organs was determined, and it was estimated that a certain activity of 131I-MIBG would deliver a specific dose to the tumors. snmjournals.org

Comparative studies using tumor growth delay assays have also highlighted the potential benefits of different formulations. In one study, the efficacy of no-carrier-added (n.c.a.) [131I]MIBG was compared to carrier-added (c.a.) [131I]MIBG in tumor models. researchgate.net The study found that n.c.a. [131I]MIBG resulted in a higher percentage of tumor cures compared to c.a. [131I]MIBG at comparable activities, suggesting improved efficacy with the no-carrier-added formulation. researchgate.net

Comparative Studies of Iobenguane (131I) Formulations in Animal Models

Comparative studies of different Iobenguane (131I) formulations in animal models are important for evaluating their pharmacokinetic profiles, biodistribution, and therapeutic efficacy. These studies can help identify formulations with improved tumor targeting, reduced uptake in normal tissues, and enhanced therapeutic index.

Preclinical studies have compared formulations with different specific activities, such as carrier-added (c.a.) and no-carrier-added (n.c.a.) or high-specific-activity (HSA) and low-specific-activity (LSA) Iobenguane (131I). fda.govpharmacologyeducation.orgsnmjournals.org Carrier-added formulations contain a significant amount of non-radioactive Iobenguane, which can compete with the radioactive form for binding to the NET, potentially reducing the uptake of the therapeutic radionuclide in tumor cells and increasing uptake in normal tissues. researchgate.netsnmjournals.org No-carrier-added or high-specific-activity formulations, on the other hand, contain minimal amounts of non-radioactive Iobenguane, leading to higher specific activity. snmjournals.orgsnmjournals.org

Comparative biodistribution studies in animal models have shown differences in tissue uptake between formulations with different specific activities. While some studies suggest similar normal-organ distribution between HSA and LSA formulations, others have indicated variations in uptake in certain organs. snmjournals.orgsnmjournals.org For example, one study noted a potentially higher absorbed dose to the intestines with an HSA formulation compared to estimates based on animal distribution data for conventional LSA MIBG. snmjournals.org

Studies evaluating the therapeutic efficacy of different formulations in animal tumor models have indicated that formulations with higher specific activity may lead to improved anti-tumor effects. researchgate.net As mentioned earlier, a study comparing n.c.a. and c.a. [131I]MIBG in NAT-transfected xenografts showed a higher tumor cure rate with the n.c.a. formulation. researchgate.net These findings suggest that reducing the amount of non-radioactive carrier Iobenguane in the formulation can enhance the therapeutic efficacy of Iobenguane (131I) by promoting greater uptake of the radioactive component by NET-expressing tumor cells.

Comparative Studies and Analog Development Research

Comparison with Other Iodine Isotopes (e.g., I-123, I-125) in Research Contexts

Iobenguane (B1672009) can be labeled with different radioisotopes of iodine, most commonly Iodine-131 (131I) and Iodine-123 (123I), and less frequently Iodine-125 (125I) nih.gov. These isotopes have distinct decay characteristics that influence their suitability for different research and clinical applications.

Iodine-123 labeled MIBG (123I-MIBG) is frequently utilized for diagnostic imaging due to its favorable imaging characteristics, including a lower radiation dose and a shorter half-life (13.2 hours) compared to 131I (8.04 days) wikipedia.orgdrugfuture.comnih.govradiopaedia.org. The 159 keV gamma emission of 123I is well-suited for detection by standard gamma cameras, providing high-quality images for diagnostic purposes, such as localizing tumors like pheochromocytomas and neuroblastomas, and evaluating cardiac sympathetic innervation wikipedia.orgnih.govnih.govwikipedia.orgnih.govmdpi.com. The inclusion of SPECT or SPECT/CT with 123I-MIBG imaging is considered crucial for accurate anatomical localization and determination of tumor burden researchgate.net.

In contrast, Iobenguane labeled with Iodine-131 (131I-MIBG) is valuable when both imaging and therapy are being considered, offering a potential transition from diagnosis to treatment openmedscience.com. While 131I also emits gamma rays (364 keV), which can be used for imaging, its higher energy is less ideal for modern gamma cameras compared to 123I, and its beta emission contributes significantly to the radiation dose, making it suitable for therapeutic applications nih.govnih.govresearchgate.net. Research indicates that diagnostic 131I-MIBG imaging has lower sensitivity than 123I-MIBG scintigraphy researchgate.net.

Iodine-125 (125I) has a longer half-life (60.1 days) and emits low-energy photons and Auger electrons drugfuture.comnih.govnih.gov. It is less commonly used for routine imaging due to tissue absorption of its low-energy gamma rays but finds applications in specific research contexts, such as radioimmunoassays and preclinical studies to investigate the pharmacokinetics, metabolism, and biodistribution of labeled compounds drugfuture.comnih.gov. Research in in vitro neuroblastoma models has explored the use of 125I-MIBG, sometimes in combination with 131I-MIBG, for potential therapeutic effects, although 125I-MIBG alone was not found to be superior to 131I-MIBG for treatment in one study nih.gov.

The different decay properties of 123I, 125I, and 131I lead to variations in their radiochemical behavior and biological effects in research models. 131I is a beta-emitter with an associated gamma component, making it suitable for therapy due to the cytotoxic effects of beta particles on targeted cells nih.govnih.gov. The majority of the radiation dose from 131I originates from beta particles nih.gov. 123I primarily decays by electron capture, emitting gamma rays that are optimal for external imaging with minimal particulate radiation, resulting in a lower radiation dose compared to 131I wikipedia.orgdrugfuture.comnih.govradiopaedia.org. The largest contribution to the absorbed dose from 123I in thyroid follicle models, for example, originates from Auger electrons nih.gov. 125I also decays by electron capture, emitting low-energy photons and a significant number of Auger electrons, which deposit high linear energy transfer over short ranges, making it potentially potent for targeted therapy at a cellular level, particularly if the radioisotope is localized near the cell nucleus nih.govnih.gov. In thyroid follicle models, the largest contribution to the absorbed dose from 125I also originates from Auger electrons nih.gov.

Studies comparing the dosimetric properties of these isotopes in thyroid follicle models have shown variations in the calculated S values (absorbed dose rate per unit of activity) depending on the isotope and its distribution within the follicle nih.gov. For instance, when radioiodine was distributed homogeneously within follicle cells or the cell nucleus, the highest contribution to the S value originated from 125I, being approximately double that of 123I nih.gov. When distributed homogeneously within the follicle lumen, the highest S value came from 131I, with the largest contribution from beta particles nih.gov.

Preclinical evaluations comparing high-specific-activity (HSA) 123I/131I-MIBG and carrier-added (CA) 123I/131I-MIBG have investigated their efficacy, pharmacokinetics, and tissue distribution in research models nih.gov. HSA 131I-MIBG, based on Ultratrace technology, aims to reduce the amount of unlabeled MIBG, which can compete with the radiolabeled compound for tumor uptake nih.gov. Preclinical studies with HSA 131I-MIBG have demonstrated higher tumor to background activity and improved tumor shrinkage in mouse xenograft models compared to CA 131I-MIBG nih.gov.

Differential Research Applications

Evaluation of Iobenguane (131I) Against Alternative Radiopharmaceuticals and Probes in Research

Research involving Iobenguane (131I) also includes its evaluation against other radiopharmaceuticals and probes used for targeting the neuroendocrine system.

While 131I-MIBG remains a valuable tool, research is ongoing to develop novel radiotracers with potentially improved targeting characteristics for neuroendocrine tumors (NETs) and other conditions involving the neuroendocrine system openmedscience.comnih.govmdpi.comnih.gov. Alternative agents include somatostatin (B550006) analogues labeled with radioisotopes like 68Ga-DOTATATE or 177Lu-DOTATATE, which target somatostatin receptors often overexpressed in NETs openmedscience.comcancercareontario.caajronline.orgsouthcarolinablues.comsemnim.es. These somatostatin receptor-based radiopharmaceuticals have shown excellent results in imaging and therapy for certain NETs, offering an alternative or complement to the traditional MIBG approach cancercareontario.caajronline.orgsemnim.es.

Other radiolabeled compounds targeting different receptors or pathways are also under investigation openmedscience.comnih.gov. For example, 18F-labeled meta-fluorobenzylguanidine (18F-MFBG) has been reported to have a similar biodistribution to 123I-MIBG but with faster blood clearance researchgate.net. Research into compounds labeled with alpha-emitters is also being explored for their potent cytotoxic effects openmedscience.comaacrjournals.org. Meta-[211At]astatobenzylguanidine ([211At]MABG), an alpha-particle emitting radiopharmaceutical, has shown similar physicochemical properties and NET-specific uptake to 131I-MIBG in preclinical studies and demonstrated potent antitumor effects in preclinical models of malignant pheochromocytoma and neuroblastoma aacrjournals.org.

Novel molecules targeting specific enzymes expressed in neuroendocrine tissues are also being developed. For instance, Iodine-131 IMAZA and Iodine-123 IMAZA are pioneering molecules developed for targeting adrenal cancer by binding to the enzymes CYP11B1 and CYP11B2, which are exclusively expressed in the adrenal cortex openmedscience.com. These have shown improved targeting, imaging, and therapeutic efficacy compared to a reference product in early clinical trials openmedscience.com.

Head-to-head preclinical assessments are conducted to compare the efficacy, pharmacokinetics, and tissue distribution of Iobenguane (131I) with alternative radiopharmaceuticals and novel probes drugfuture.comnih.gov. While a head-to-head comparative clinical trial of conventional 131I-MIBG and HSA 131I-MIBG has not been conducted, preclinical studies have provided valuable insights nih.gov. As mentioned earlier, preclinical evaluations of HSA 131I-MIBG demonstrated improved tumor targeting and efficacy in mouse xenograft models compared to CA 131I-MIBG nih.gov.

Preclinical studies comparing [211At]MABG and [131I]MIBG in neuroblastoma cell lines have shown that [211At]MABG exhibits significantly higher cytotoxicity aacrjournals.org. The cytotoxicity of [211At]MABG, expressed as bound atoms/cell, was nearly 1,400 times higher than that of [131I]MIBG in SK-N-SH neuroblastoma cell lines aacrjournals.org. This highlights the potential of alpha-emitting radiopharmaceuticals as a more potent alternative in certain research settings.

Novel Radiotracers for Neuroendocrine System Targeting

Development of Novel Guanidine (B92328) Derivatives for Research Applications

The guanidine moiety is a privileged scaffold in drug discovery, and the development of novel guanidine derivatives for various research applications, including those related to targeting the neuroendocrine system, is an active area of research mdpi.comresearchgate.nettandfonline.com. Iobenguane itself is an aralkylguanidine analog wikipedia.orguobaghdad.edu.iq.

Research into novel guanidine derivatives extends beyond analogs of norepinephrine (B1679862) like Iobenguane. The guanidine group is present in various biologically active compounds, including pharmaceuticals used for diverse conditions such as hypertension, diabetes, and infections mdpi.com. The ability of guanidines to act as excellent hydrogen bond donors facilitates directional interactions with biological targets researchgate.net.

Studies involve the design, synthesis, and evaluation of new guanidine-containing compounds for potential therapeutic and diagnostic applications researchgate.nettandfonline.com. This includes the development of linear and macrocyclic guanidine derivatives with antifungal activity, as well as the incorporation of the guanidine group into novel structures targeting specific enzymes like succinate (B1194679) dehydrogenase researchgate.nettandfonline.com. While the direct application of all novel guanidine derivatives to neuroendocrine system targeting is not explicit, the ongoing research into modifying the guanidine structure and exploring its interactions with biological targets provides a foundation for developing new probes and therapeutic agents that could potentially be relevant to neuroendocrine research. The cytotoxic activities of guanidine-containing drugs, particularly in oncology, continue to make this functional group suitable for further investigation to develop more efficient and target-specific agents researchgate.net.

Here is a table summarizing some of the comparative data points discussed:

| Feature | Iobenguane (131I) | Iobenguane (123I) | Iobenguane (125I) | Somatostatin Analogs (e.g., 177Lu-DOTATATE) | [211At]MABG |

| Primary Use | Therapy & Imaging openmedscience.com | Diagnostic Imaging nih.govnih.gov | Research (e.g., pharmacokinetics) drugfuture.comnih.gov | Therapy & Imaging (NETs) openmedscience.comcancercareontario.caajronline.org | Preclinical Therapy (Alpha-emitter) aacrjournals.org |

| Half-life | 8.04 days nih.gov | 13.2 hours wikipedia.orgdrugfuture.com | 60.1 days drugfuture.comnih.gov | 6.7 days (177Lu) | 7.2 hours (211At) |

| Main Emissions | Beta particles, Gamma rays nih.govresearchgate.net | Gamma rays, Auger electrons wikipedia.orgnih.gov | Low-energy photons, Auger electrons nih.govnih.govnih.gov | Beta particles, Gamma rays (177Lu) | Alpha particles aacrjournals.org |

| Imaging Suitability | Moderate (Gamma energy less ideal) researchgate.net | High (Optimal Gamma energy) researchgate.net | Low (Tissue absorption) drugfuture.com | High (for SSTR-positive tumors) | Not typically used for imaging |

| Therapeutic Potential | High (Beta emission) nih.govnih.gov | Low (Minimal particulate radiation) nih.gov | Potential (Auger electrons) nih.govnih.gov | High (Beta emission) | High (Alpha emission) aacrjournals.org |

| Cytotoxicity (Preclinical, SK-N-SH cells) | Reference point aacrjournals.org | Not primarily therapeutic nih.gov | Explored, not superior to 131I alone nih.gov | Not directly comparable in this context | ~1400x higher than 131I-MIBG aacrjournals.org |

Note: This table is based on the information presented in the text and is intended for illustrative purposes within the research context discussed.

Emerging Research Areas and Future Directions for Iobenguane 131i

Optimization Strategies in Preclinical and Translational Research

Optimization efforts in preclinical and translational research aim to improve the delivery and impact of Iobenguane (B1672009) (131I) at the cellular and tumor level. nih.govcenterwatch.comfrontiersin.org

Enhancing Norepinephrine (B1679862) Transporter Expression for Improved Radiotracer Uptake

A key factor influencing the efficacy of Iobenguane (131I) is the expression level of the norepinephrine transporter (NET) on target cells. Reduced NET expression can lead to suboptimal uptake of the radiopharmaceutical, limiting its therapeutic effect. bioscientifica.com Research is exploring methods to enhance NET expression in tumor cells to improve Iobenguane (131I) accumulation. Preclinical studies have investigated the use of histone deacetylase (HDAC) inhibitors, such as romidepsin (B612169) and trichostatin A, and found that they can increase the uptake of radiolabeled MIBG through the NET in mouse pheochromocytoma cells and tumors. bioscientifica.com This suggests that combining HDAC inhibitors with Iobenguane (131I) could potentially enhance its therapeutic efficacy in patients with malignant pheochromocytoma and paraganglioma by increasing the amount of NET expressed in tumors. bioscientifica.com

Increasing Radiosensitivity of Target Cells in Research Models

Increasing the radiosensitivity of target cells can enhance the cytotoxic effects of the radiation emitted by Iobenguane (131I). Research models are being used to investigate agents that can sensitize tumor cells to radiation damage. Preclinical evidence suggests synergy between Iobenguane (131I) therapy and agents that increase DNA damage and inhibit repair, such as topotecan (B1662842) and irinotecan. snmjournals.org Histone deacetylase inhibitors like vorinostat (B1683920) have also shown in preclinical research that they can decrease the expression of DNA damage repair proteins in neuroblastoma, potentially increasing radiosensitivity. snmjournals.org Poly(adenosine diphosphate (B83284) ribose) polymerase (PARP) inhibitors, such as olaparib (B1684210) and talazoparib, are also being explored for their potential to potentiate cytotoxicity in experimental models, particularly in neuroblastoma with homologous recombination repair pathway alterations. snmjournals.org

Refinements in Dosimetry Methodologies for Research Applications

Accurate dosimetry is crucial for optimizing the therapeutic dose of Iobenguane (131I) and minimizing toxicity to normal organs, particularly bone marrow. snmjournals.orgresearchgate.net Research applications are focusing on refining dosimetry methodologies to provide more personalized and effective treatment delivery. This involves patient-specific dosimetry, which includes quantitative SPECT imaging at multiple time points, segmentation of target organs and tumors, and integration of time-activity curves to determine absorbed doses. snmjournals.org While surrogate measures like whole-body dose have been used, studies are exploring more precise methods, including three-dimensional tumor dosimetry. researchgate.net A highly personalized approach combining patient-specific dosimetry and clinical judgment has shown promising results in delivering high activities that can be tolerated by patients, especially with stem cell support. researchgate.net

Combination Research Strategies

Combining Iobenguane (131I) with other therapeutic agents is a significant area of research aimed at achieving synergistic effects and improving outcomes, particularly in challenging and aggressive tumors. openmedscience.comnih.govcenterwatch.comuni.luuky.edufda.govrjh.com.cn

Synergistic Approaches with Immunotherapy Agents in Research

Combining Iobenguane (131I) therapy with immunotherapy agents, such as immune checkpoint inhibitors, is an emerging area of interest in research. openmedscience.comuky.edu This approach may enhance anti-tumor immune responses, potentially offering synergistic effects. openmedscience.com The rationale behind this combination lies in the potential for radiation from Iobenguane (131I) to induce immunogenic cell death, thereby stimulating an anti-tumor immune response that can be further amplified by immunotherapy agents. Research into the role of molecular radiotherapy in combination with immunotherapy is ongoing. researchgate.net

Integration with Chemotherapeutic Regimens in Preclinical Models

Integration of Iobenguane (131I) with chemotherapeutic regimens is being explored in preclinical models and clinical trials to enhance therapeutic outcomes, particularly in aggressive tumors like neuroblastoma. nih.govrjh.com.cn Chemotherapy agents can act as radiosensitizers, increasing the effectiveness of the radiation delivered by Iobenguane (131I). nih.gov Combinations with agents like cisplatin (B142131) and cyclophosphamide (B585) have shown promising results in preclinical and early clinical studies for refractory or relapsed neuroblastoma. nih.gov A Phase II study is investigating therapeutic Iobenguane (131I) as a single agent or in combination with Vorinostat, an HDAC inhibitor, for recurrent or progressive high-risk neuroblastoma, based on preclinical research showing Vorinostat increases NET expression and decreases DNA damage repair proteins. centerwatch.comsnmjournals.orguihealthcare.org The combination of Iobenguane (131I) with myeloablative chemotherapy followed by hematopoietic stem cell rescue has also been investigated to minimize the risk of resistance and manage hematopoietic toxicity. nih.govresearchgate.net

Combined Radionuclide Therapy Research with Other Targeted Agents

Research is investigating the potential benefits of combining 131I-MIBG with other targeted therapies to improve treatment outcomes, particularly in neuroblastoma and other neuroendocrine tumors snmjournals.orgwisc.edu. The rationale behind combination therapy is to leverage different mechanisms of action to enhance tumor cell killing and overcome potential resistance mechanisms.

One area of investigation involves combining 131I-MIBG with chemotherapy agents, which may act as radiosensitizers, increasing the effectiveness of the radiation delivered by 131I-MIBG wisc.edunih.gov. Clinical trials are exploring such combinations in high-risk neuroblastoma patients mycancergenome.orgclinicaltrial.bebraintumor.org. For instance, a Phase II study (OPTIMUM trial, NCT03561259) is evaluating therapeutic 131I-MIBG as a single agent or in combination with Vorinostat for recurrent or progressive high-risk neuroblastoma mycancergenome.orgclinicaltrial.bebraintumor.org.

Another approach involves combining 131I-MIBG with other radionuclide therapies, such as peptide receptor radionuclide therapy (PRRT) using agents like 177Lu-DOTATATE snmjournals.orgnih.gov. This strategy is particularly relevant for tumors that may exhibit heterogeneous expression of both NET and somatostatin (B550006) receptors nih.gov. Combining these therapies could potentially target a broader population of cancer cells within a tumor, leading to improved responses. Research is exploring the combination of 131I-MIBG with PRRT for patients with carcinoid tumors snmjournals.org.

Personalized Medicine Research Approaches and Concepts

Personalized medicine approaches are gaining traction in cancer treatment, aiming to tailor therapies to individual patients based on their specific tumor characteristics and genetic makeup openmedscience.com. Research in 131I-MIBG is moving towards more personalized strategies to optimize patient selection, treatment planning, and outcome prediction openmedscience.comresearchgate.net.

Biomarker-Driven Research for Patient Stratification in Preclinical Models

Biomarker research plays a crucial role in identifying patients who are most likely to benefit from 131I-MIBG therapy openmedscience.comnih.gov. In preclinical models, research is focused on identifying and validating biomarkers that can predict tumor uptake of 131I-MIBG and sensitivity to its radiation nih.govexscientia.ai. This involves studying the expression and function of the norepinephrine transporter (NET) in tumor cells, as well as exploring other potential molecular markers that may influence treatment response openmedscience.com.

Preclinical studies using various models, including cell lines and patient-derived xenografts, are instrumental in this research exscientia.airesearchgate.net. By analyzing the molecular profiles of these models and correlating them with 131I-MIBG uptake and response, researchers aim to identify predictive biomarkers that can be translated into clinical practice for patient stratification nih.govquralis.com.

Genotype-Guided Research for Therapy Selection

Genetic factors can influence the characteristics of neuroendocrine tumors, including their expression of the norepinephrine transporter and their response to 131I-MIBG therapy pheopara.orgfrontiersin.org. Genotype-guided research aims to understand how specific genetic mutations or variations in tumors correlate with 131I-MIBG uptake and treatment outcomes pheopara.orgresearchgate.net.

Studies are investigating the relationship between germline genetic mutations, such as those in the SDHB gene, and the uptake of 131I-MIBG in tumors like pheochromocytoma and paraganglioma pheopara.orgresearchgate.net. While some research suggests that tumors with certain genetic backgrounds may have different uptake patterns or responses, more data is needed to confirm these findings and establish genotype-guided therapy selection algorithms pheopara.orgnih.gov. The goal is to use genetic information to identify patients who are more likely to respond to 131I-MIBG, potentially avoiding ineffective treatments in non-responders and optimizing therapeutic strategies pheopara.org.

Exploration of Iobenguane (131I) in Additional Research Indications

While 131I-MIBG is established for pheochromocytoma and neuroblastoma, research is exploring its potential utility in other neuroendocrine tumors and conditions that express the norepinephrine transporter openmedscience.comsnmjournals.org.

Studies are investigating the role of 131I-MIBG in detecting and potentially treating medullary thyroid carcinoma (MTC), especially in cases of recurrent or metastatic disease where conventional imaging may be insufficient openmedscience.com. Its ability to target neuroendocrine cells makes it a potential tool in the management of MTC openmedscience.com.

The exploration of 131I-MIBG in other neuroendocrine tumors, such as certain gastroenteropancreatic neuroendocrine tumors (GEP-NETs), is also an area of ongoing research openmedscience.com. Identifying other tumor types that exhibit sufficient NET expression could expand the applicability of 131I-MIBG therapy.

Methodological Advancements in Iobenguane (131I) Research and Evidence Synthesis

Advancements in research methodologies and evidence synthesis are crucial for optimizing the use of 131I-MIBG and guiding future research directions. This includes improvements in dosimetry techniques, clinical trial design, and the systematic review and analysis of existing data researchgate.netnih.gov.

Dosimetry research is focused on refining methods to accurately calculate the radiation absorbed dose in tumors and critical organs, allowing for more individualized treatment planning and dose optimization researchgate.netnih.gov. Techniques like SPECT-based tumor dosimetry are being explored to fine-tune administered activity based on patient-specific pharmacokinetics and whole-body retention researchgate.net.

Methodological advancements in clinical trial design are essential for conducting rigorous studies to evaluate the efficacy and safety of 131I-MIBG, including in combination therapies and new indications nih.govmycancergenome.orgcincinnatichildrens.org. This includes the design of studies to identify predictive biomarkers and assess personalized treatment approaches.

Evidence synthesis, through systematic reviews and meta-analyses, plays a vital role in consolidating findings from multiple studies, identifying knowledge gaps, and informing clinical guidelines and future research priorities for 131I-MIBG mdpi.comnih.govd-nb.info.

Interactive Table 1: Summary of Emerging Research Areas for Iobenguane (131I)

| Research Area | Key Focus Areas | Examples of Research Directions |

| Combined Radionuclide Therapy | Synergistic effects with other agents | Combination with chemotherapy (e.g., Vorinostat), combination with other radionuclide therapies (e.g., 177Lu-DOTATATE) snmjournals.orgwisc.edumycancergenome.orgclinicaltrial.bebraintumor.orgnih.gov |

| Personalized Medicine | Tailoring therapy to individual patients | Biomarker identification for patient stratification, genotype-guided therapy selection openmedscience.comresearchgate.netnih.govexscientia.aiquralis.compheopara.orgresearchgate.net |

| Exploration in Additional Indications | Investigating use in other tumor types | Medullary Thyroid Carcinoma (MTC), other neuroendocrine tumors with NET expression openmedscience.com |

| Methodological Advancements & Evidence Synthesis | Improving research methods and data analysis | Dosimetry refinement, advanced clinical trial design, systematic reviews, meta-analyses mdpi.comresearchgate.netnih.govnih.govd-nb.info |

Interactive Table 2: Illustrative Research Findings in Combined Therapy (Based on search results)

| Study Type/Focus | Agent(s) Combined with 131I-MIBG | Tumor Type | Key Finding/Research Direction | Source Index |

| Phase II Clinical Trial (OPTIMUM) | Vorinostat | Neuroblastoma | Evaluating efficacy of 131I-MIBG alone or with Vorinostat in recurrent/progressive high-risk disease. mycancergenome.orgclinicaltrial.bebraintumor.org | mycancergenome.orgclinicaltrial.bebraintumor.org |

| Research Review/Perspective | PRRT (e.g., 177Lu-DOTATATE) | Carcinoid Tumor, PPGL | Exploration of combination for heterogeneous tumors expressing NET and SSTR. snmjournals.orgnih.gov | snmjournals.orgnih.gov |

| Early Phase/Feasibility Studies | Intensive Chemotherapy (e.g., CEM) | Neuroblastoma | Demonstrated feasibility of combining 131I-MIBG with myeloablative chemotherapy. nih.gov | nih.gov |

Interactive Table 3: Illustrative Research Concepts in Personalized Medicine (Based on search results)

| Personalized Medicine Aspect | Research Concept/Approach | Relevance to 131I-MIBG | Source Index |

| Biomarker-Driven Stratification (Preclinical) | Identifying markers predicting 131I-MIBG uptake and response in models. | Aims to select patients most likely to benefit based on tumor biology. nih.govexscientia.aiquralis.com | nih.govexscientia.aiquralis.com |

| Genotype-Guided Therapy Selection | Correlating genetic mutations with 131I-MIBG uptake and outcomes. | Investigating if specific genetic backgrounds influence response to guide treatment choice. pheopara.orgresearchgate.net | pheopara.orgresearchgate.net |

| Dosimetry-Based Individualization | Refining methods to calculate absorbed dose for tailored therapy. | Allows for adjusting administered activity based on patient-specific radiation distribution and retention. researchgate.netnih.gov | researchgate.netnih.gov |

常见问题

Q. What is the mechanism of action of iobenguane (131I), and how does it target neuroendocrine tumors?

Iobenguane (131I) is structurally analogous to norepinephrine, enabling uptake via the norepinephrine transporter (NET) expressed on neuroendocrine tumors such as pheochromocytoma, paraganglioma (PPGL), and neuroblastoma. Once internalized, the β-radiation emitted by 131I induces DNA damage and tumor necrosis. This targeting mechanism is validated in preclinical models and clinical studies, where tumor uptake correlates with NET expression levels .

Q. What are the pharmacokinetic characteristics of iobenguane (131I), and how do they influence dosing strategies?

After intravenous administration, iobenguane (131I) distributes widely (mean volume of distribution: 2,893 mL/kg) and is primarily renally excreted (50% within 24 hours; 80% within 120 hours). Its short distribution half-life (0.37 hours) and terminal blood half-life (35 hours) necessitate precise calibration for therapeutic dosing. Protein binding (61-63%) and minimal hepatic metabolism reduce drug-drug interaction risks. Dose adjustments are critical in renal impairment to avoid exceeding absorbed radiation limits (e.g., renal dose >23 Gy) .

Q. What key endpoints and methodologies are used in clinical trials evaluating iobenguane (131I)?

Phase II/III trials (e.g., NCT00874614) prioritize dual endpoints:

- Clinical endpoints : Reduction in antihypertensive medication by ≥50% over 6 months (primary endpoint for PPGL).

- Tumor response : Objective response rate (ORR) and stable disease (SD) via RECIST criteria. Safety endpoints focus on myelosuppression (nadir at 4-8 weeks) and cardiovascular toxicity. Trial designs often use open-label, single-arm frameworks due to orphan disease prevalence, with dosing stratified by radiation dosimetry .

Advanced Research Questions

Q. How do contradictions in tumor uptake data between 131I- and 123I-labeled iobenguane affect diagnostic-therapeutic workflows?

While 131I and 123I isotopes share identical chemical properties, their differing radiation profiles (β-emitter vs. γ-emitter) and half-lives (8.04 days vs. 13.2 hours) lead to distinct applications:

Q. What methodologies address the challenge of interpatient variability in tumor radiation absorption?

Personalized dosimetry protocols are critical. For example:

- Pre-therapeutic dosimetric dose : Administer 185-370 MBq (5-10 mCi) to calculate tumor-absorbed radiation using SPECT/CT.

- Therapeutic dose adjustment : Limit bone marrow exposure to <2 Gy and renal dose <23 Gy. Monte Carlo simulations and patient-specific phantoms improve accuracy, particularly in pediatric neuroblastoma cases .

Q. How can combination therapies (e.g., iobenguane (131I) + HDAC inhibitors) enhance therapeutic efficacy?

Preclinical data suggest histone deacetylase inhibitors (e.g., vorinostat) upregulate NET expression, enhancing 131I-MIBG uptake. Phase II trials (e.g., OPTIMUM TRIAL) use a two-arm design:

Q. What experimental models resolve contradictions in cardiovascular toxicity between "cold" MIBG and iobenguane (131I)?

"Cold" MIBG competes with endogenous norepinephrine for NET, increasing circulating catecholamines and hypertension risk. In contrast, iobenguane (131I) uses an ultratrace formulation (≤92.5 MBq/μg) to minimize non-radioactive MIBG, reducing cardiovascular events. Validated in vitro NET-binding assays and murine xenograft models quantify this safety advantage .

Methodological Guidance

Q. How should researchers design studies to compare iobenguane (131I) with other radionuclides (e.g., 177Lu-DOTATATE)?

- Patient stratification : Match cohorts by tumor NET/SSTR expression levels.

- Endpoint harmonization : Use progression-free survival (PFS) and quality-of-life metrics.

- Dosimetry standardization : Normalize radiation absorbed doses (Gy/GBq) across isotopes. Retrospective analyses of NCCN guidelines and meta-analyses (e.g., PRRT vs. 131I-MIBG) provide benchmarking data .

Q. What statistical approaches are recommended for analyzing heterogeneous response data in iobenguane (131I) trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。